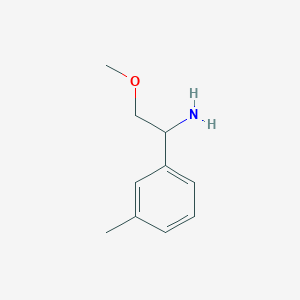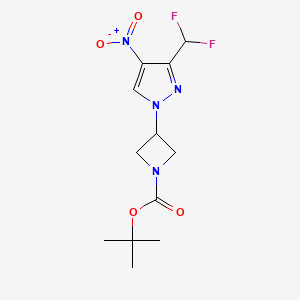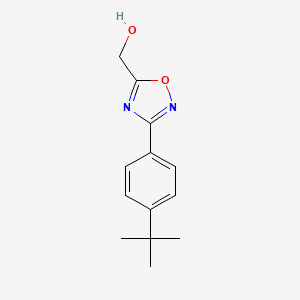![molecular formula C28H24N+ B12978541 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium](/img/structure/B12978541.png)
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium typically involves multi-step organic reactions. One common method is the Krohnke-type one-pot three-component reaction. This involves the reaction of 2-[arylmethylidene]-3,4-dihydro-1(2H)-acridinones with (2-aryl-2-oxoethyl)pyridinium bromides in the presence of excess ammonium acetate . The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.
Chemical Reactions Analysis
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound is being explored for similar therapeutic applications.
Industry: It can be used in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium can be compared with other quinoline derivatives such as:
2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines: These compounds have similar structures but differ in their functional groups, leading to variations in their biological activities.
5,6-Dihydrobenzo[4,5]imidazo[2,1-a]isoquinolines: These compounds share a similar core structure but have different substituents, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N+ |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium |
InChI |
InChI=1S/C28H24N/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29/h2-16,20H,1,17-19H2/q+1 |
InChI Key |
JVKTYYLASQUIBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



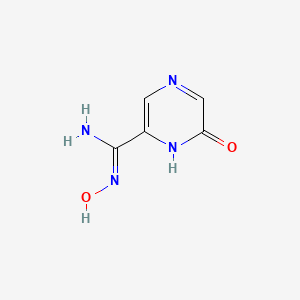

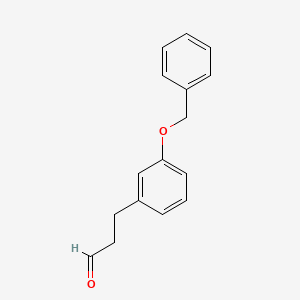
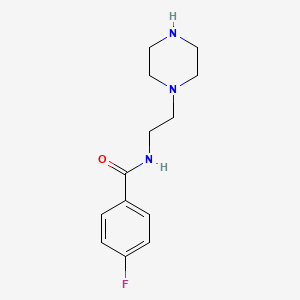
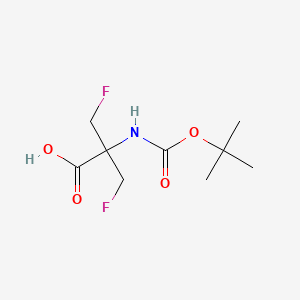
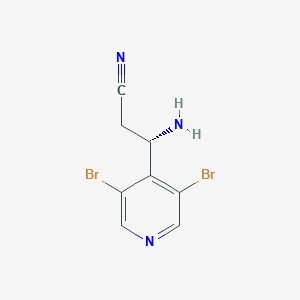

![tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12978525.png)


